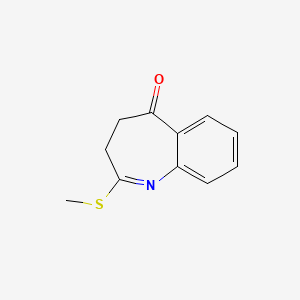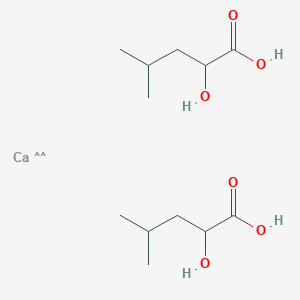
Calcium,2-hydroxy-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of calcium,2-hydroxy-4-methylpentanoate typically involves the reaction of 2-hydroxy-4-methylpentanoic acid with calcium hydroxide. The process includes the following steps:
- Dissolving 2-hydroxy-4-methylpentanoic acid in water.
- Adding calcium hydroxide to the solution.
- Stirring the mixture until the reaction is complete.
- Filtering the resulting solution to remove any unreacted calcium hydroxide.
- Evaporating the solvent to obtain the calcium salt .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve additional purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
Calcium,2-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Calcium,2-hydroxy-4-methylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in calcium supplementation and bone health.
Industry: Utilized in the production of pharmaceuticals, food additives, and other industrial products.
Mechanism of Action
The mechanism of action of calcium,2-hydroxy-4-methylpentanoate involves its interaction with various molecular targets and pathways. The compound acts as a calcium ion donor, which is essential for various physiological processes. It plays a crucial role in signal transduction pathways, muscle contraction, and bone mineralization .
Comparison with Similar Compounds
Similar Compounds
- Calcium 2-hydroxyhexanoate
- Calcium 2-hydroxyisohexanoate
- Calcium 4-methyl-2-hydroxypentanoate
Uniqueness
Calcium,2-hydroxy-4-methylpentanoate is unique due to its specific structure and the presence of both calcium and 2-hydroxy-4-methylpentanoic acid. This combination provides distinct properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C12H24CaO6 |
|---|---|
Molecular Weight |
304.39 g/mol |
InChI |
InChI=1S/2C6H12O3.Ca/c2*1-4(2)3-5(7)6(8)9;/h2*4-5,7H,3H2,1-2H3,(H,8,9); |
InChI Key |
WGUCENSHTWPKQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)O.CC(C)CC(C(=O)O)O.[Ca] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


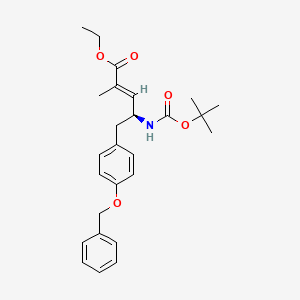
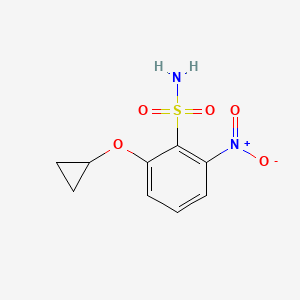
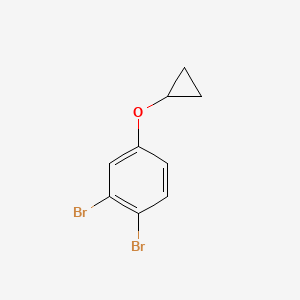
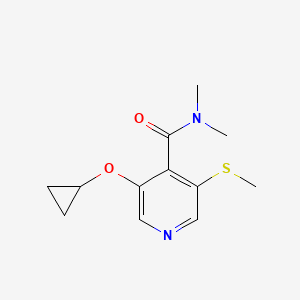
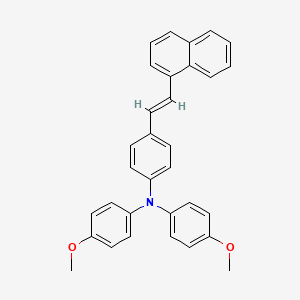

![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol,sulfuric acid](/img/structure/B14806496.png)

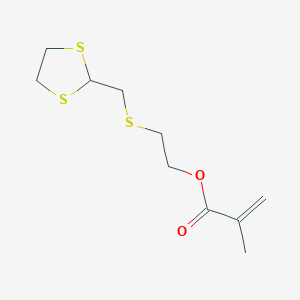
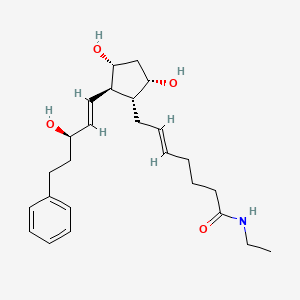
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14806510.png)
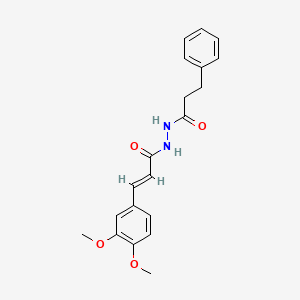
![3-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14806512.png)
